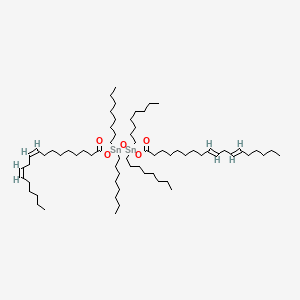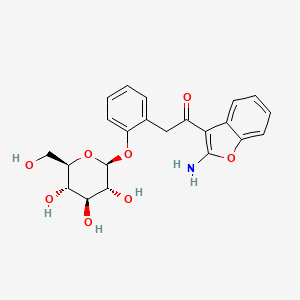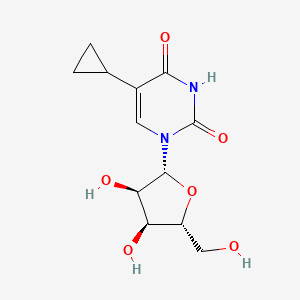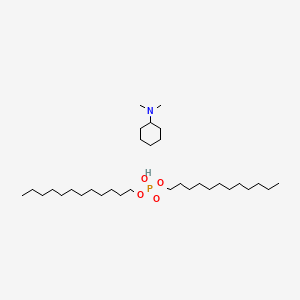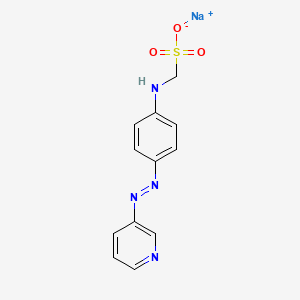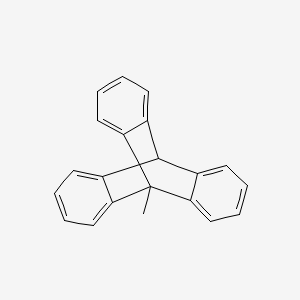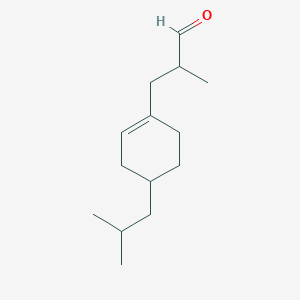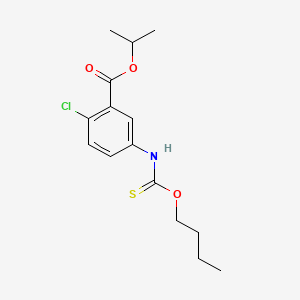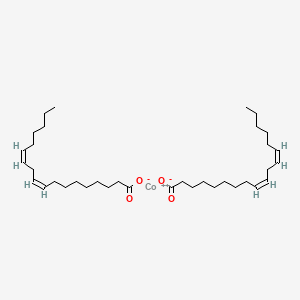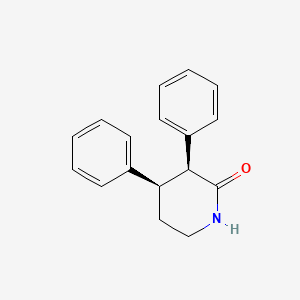
2-Piperidinone, 3,4-diphenyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinone, 3,4-diphenyl-, cis- is a chemical compound belonging to the class of piperidinones, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidinones are significant in the field of organic chemistry due to their presence in various pharmaceuticals and natural products . The cis- configuration indicates the spatial arrangement of the phenyl groups on the piperidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinone, 3,4-diphenyl-, cis- typically involves the cyclization of appropriate precursors. One common method is the intramolecular amination of organoboronates, which provides piperidinones via a 1,2-metalate shift of an aminoboron “ate” complex . Another method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods: Industrial production of piperidinones often employs continuous flow reactions and microwave irradiation to enhance efficiency and yield. For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions: 2-Piperidinone, 3,4-diphenyl-, cis- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactams.
Reduction: Formation of piperidines.
Substitution: Introduction of different substituents on the piperidinone ring.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs hydrogenation catalysts like palladium on carbon.
Substitution: Involves reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Produces lactams.
Reduction: Yields piperidines.
Substitution: Results in various substituted piperidinones.
Scientific Research Applications
2-Piperidinone, 3,4-diphenyl-, cis- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 3,4-diphenyl-, cis- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Piperidinone (δ-Valerolactam): A simpler piperidinone with a similar structure but without the phenyl groups.
4-Piperidinone: Another piperidinone isomer with the carbonyl group at a different position.
Uniqueness: 2-Piperidinone, 3,4-diphenyl-, cis- is unique due to the presence of two phenyl groups in the cis- configuration, which can significantly influence its chemical reactivity and biological activity compared to other piperidinones .
Properties
CAS No. |
132604-97-8 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(3S,4R)-3,4-diphenylpiperidin-2-one |
InChI |
InChI=1S/C17H17NO/c19-17-16(14-9-5-2-6-10-14)15(11-12-18-17)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,18,19)/t15-,16+/m0/s1 |
InChI Key |
ADESRNXGTAJDPF-JKSUJKDBSA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CNC(=O)C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


